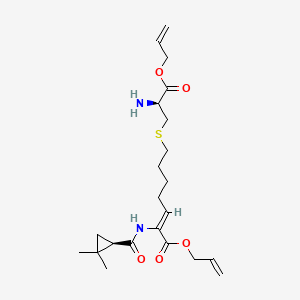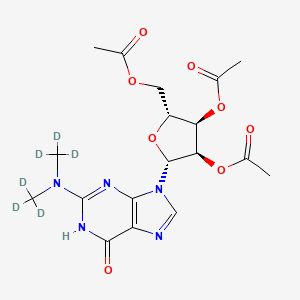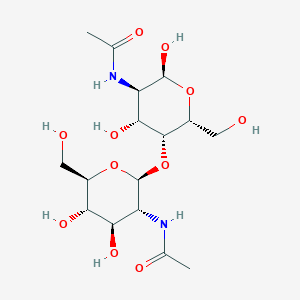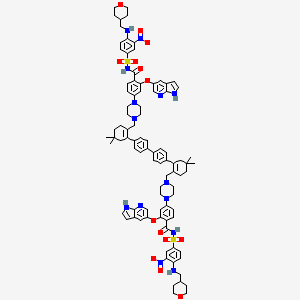![molecular formula C11H15N3O4 B13850994 Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a nitro group and a methyl group, along with an ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate typically involves the following steps:
Nitration of 6-methylpyridine: The starting material, 6-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-methyl-2-nitropyridine.
Alkylation: The nitropyridine derivative is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to form 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate.
Esterification: Finally, the intermediate is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acids: Resulting from the hydrolysis of the ester group.
Halogenated Pyridines: Produced through electrophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active intermediates that modulate biological pathways. The pyridine ring enhances the compound’s binding affinity to target proteins, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(3-nitropyridin-2-yl)acetate
- Methyl 2-(6-methyl-3-nitropyridin-2-yl)aminoacetate
- Ethyl 2-(3-nitropyridin-4-yl)acetate
Comparison: Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate is unique due to the specific positioning of the nitro and methyl groups on the pyridine ring, which influences its reactivity and binding properties. Compared to similar compounds, it exhibits distinct electronic and steric effects, making it a valuable intermediate in the synthesis of specialized chemical entities.
Propriétés
IUPAC Name |
ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-4-18-10(15)7-13(3)9-6-5-8(2)12-11(9)14(16)17/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOFGFDFGVIIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=C(N=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)


![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)


![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)




![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)

